5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one
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Overview
Description
5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one is a heterocyclic compound that belongs to the thiazole and triazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thioamide with a hydrazonoyl halide in the presence of a base such as triethylamine in ethanol.
Chemical Reactions Analysis
5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Biological Studies: It serves as a tool for studying various biological processes and pathways, particularly those involving thiazole and triazole derivatives.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, leading to the modulation of biological activities. The compound can inhibit or activate various pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Triazole Derivatives: Compounds with the triazole ring also show comparable properties and applications.
Bromo-substituted Heterocycles: These compounds have a bromine atom in their structure, contributing to their reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65476-48-4 |
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Molecular Formula |
C7H8BrN3OS |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
5-bromo-6-propan-2-yl-1H-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-one |
InChI |
InChI=1S/C7H8BrN3OS/c1-3(2)4-5(8)13-7-9-6(12)10-11(4)7/h3H,1-2H3,(H,10,12) |
InChI Key |
XZQLBOHHIUWIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC2=NC(=O)NN12)Br |
Origin of Product |
United States |
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